Methyl 4-bromo-2-fluorocinnamate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTIKCDGWXFCNF-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Bromo 2 Fluorocinnamate and Analogues
Esterification Approaches to Methyl Cinnamate (B1238496) Derivatives
The final step in the synthesis of many cinnamate derivatives, or a modification of a precursor, is the esterification of the corresponding carboxylic acid. This can be achieved through several methods, including direct esterification and transesterification.
Direct Esterification of Halogenated Cinnamic Acids
Direct esterification is a fundamental and widely used method for producing esters. The most common variant is the Fischer-Speier esterification.
Fischer-Speier Esterification
This classic method involves the reaction of a carboxylic acid with an alcohol, typically in excess, under acidic catalysis. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. organic-chemistry.org This is commonly accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation using a Dean-Stark apparatus. wikipedia.org
Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (pTSA), and hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.comacs.org For the synthesis of methyl cinnamate derivatives, trans-cinnamic acid is refluxed with methanol (B129727) in the presence of an acid catalyst. acs.orgacs.org While the traditional method often requires long reaction times of over 12 hours, modern variations using microwave irradiation can significantly reduce the reaction time to a few minutes, achieving high yields. acs.orgnsf.gov
For the specific synthesis of methyl 4-bromo-2-fluorocinnamate, the corresponding 4-bromo-2-fluorocinnamic acid would be the starting material. A related procedure for the esterification of a similar compound, 4-bromo-2-fluorobenzoic acid, involves treatment with (trimethylsilyl)diazomethane in a mixture of THF and methanol to give the methyl ester in quantitative yield. chemicalbook.com This highlights a gentle and effective method for the methylation of halogenated aromatic carboxylic acids.
Steglich Esterification
A milder alternative for direct esterification is the Steglich method, which is particularly useful for sensitive substrates. This reaction uses a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov A greener version of this methodology has been developed using acetonitrile (B52724) as a solvent, allowing for the synthesis of (E)-cinnamate derivatives in high yields within 45 minutes at a moderate temperature of 40-45 °C. nih.gov This approach is compatible with a wide range of alcohols, including primary, secondary, benzylic, and allylic alcohols, as well as phenols. nih.gov
| Method | Reagents & Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Fischer Esterification (Conventional) | Excess Methanol, cat. H₂SO₄ or pTSA, reflux | Inexpensive reagents, simple procedure. wikipedia.orgacs.org | Reversible reaction, often requires long reaction times, harsh conditions. wikipedia.orgacs.org | acs.orgsapub.org |
| Fischer Esterification (Microwave) | Methanol, cat. H₂SO₄ or pTSA, microwave irradiation (e.g., 110 °C, 2 min) | Drastically reduced reaction time, high yields (up to 97%). nsf.gov | Requires specialized microwave equipment. | nsf.gov |
| Steglich Esterification | Alcohol, EDC, DMAP, solvent (e.g., acetonitrile), 40-45 °C | Mild conditions, short reaction times, high yields, broad substrate scope. nih.gov | More expensive reagents compared to Fischer esterification. | nih.gov |
| Methylation with (Trimethylsilyl)diazomethane | (Trimethylsilyl)diazomethane, THF/Methanol, 0 °C to RT | High yield, mild conditions, suitable for halogenated acids. chemicalbook.com | Diazomethane reagents are toxic and potentially explosive. | chemicalbook.com |
Transesterification and Related Methylation Strategies
Transesterification is another pathway to methyl cinnamate derivatives, involving the conversion of one ester into another. This method is catalyzed by either acids or bases. For instance, methyl esters of aromatic acids can be converted to other esters by reacting with a different alcohol in the presence of a catalyst. orgsyn.org While typically used to create bulkier esters from methyl esters, the reverse reaction could theoretically be employed.
Enzyme-catalyzed esterification offers a green alternative. Immobilized lipases have been used to synthesize methyl cinnamate from cinnamic acid and methanol. researchgate.net This biocatalytic approach operates under mild conditions and can achieve significant yields. researchgate.net
Construction of the Cinnamate Moiety
The formation of the α,β-unsaturated ester system, the core of the cinnamate structure, is a critical aspect of the synthesis. This is achieved through various carbon-carbon bond-forming reactions, starting from simpler aromatic precursors like 4-bromo-2-fluorobenzaldehyde (B134337).
Olefination Reactions: Wittig, Horner-Wadsworth-Emmons, and Darzens Condensations
Olefination reactions are powerful tools for creating carbon-carbon double bonds from carbonyl compounds.
Wittig Reaction
The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.com To synthesize a cinnamate, a benzaldehyde (B42025) derivative is reacted with a phosphorus ylide bearing an ester group, such as (carbomethoxymethyl)triphenylphosphorane. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comyoutube.com A major advantage of the Wittig reaction is the unambiguous placement of the double bond. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction
A highly valuable modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. uta.edu This method uses a phosphonate-stabilized carbanion, which is generated by treating a phosphonate (B1237965) ester (e.g., trimethyl phosphonoacetate) with a base. wpmucdn.com The resulting carbanion is more nucleophilic than the corresponding Wittig ylide and reacts readily with aldehydes. uta.edu
A key advantage of the HWE reaction is that the phosphorus byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during workup, simplifying purification. uta.eduwpmucdn.com Furthermore, the HWE reaction almost exclusively produces the (E)-isomer (trans-alkene), which is particularly desirable for synthesizing trans-cinnamates. uta.educhemeducator.org The reaction can be performed under mild conditions, including in aqueous media with a base like potassium carbonate, aligning with the principles of green chemistry. chemeducator.org
Darzens Condensation
The Darzens condensation, or glycidic ester condensation, involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). organic-chemistry.orgjk-sci.comwikipedia.org While this reaction does not directly produce a cinnamate, the resulting epoxy ester is a versatile intermediate that can be transformed into other functional groups. jk-sci.comwikipedia.org For example, subsequent hydrolysis and decarboxylation can lead to a rearranged carbonyl compound. wikipedia.org
Palladium-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Heck, Sonogashira type)
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon bonds.
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com To synthesize this compound, one could envision a Heck reaction between an aryl halide like 1,4-dibromo-2-fluorobenzene (B72686) or 4-bromo-2-fluoroiodobenzene and methyl acrylate. The reaction typically shows a high preference for the formation of the trans-isomer.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org For a cinnamate synthesis, 4-bromo-2-fluorobenzaldehyde or a related aryl halide could be coupled with a protected acetylene, such as trimethylsilylacetylene. libretexts.org The resulting arylalkyne would then require further synthetic steps, such as deprotection, reduction, and carboxymethylation, to be converted into the final cinnamate product. The Sonogashira reaction is known for its reliability and tolerance of various functional groups, and it proceeds under mild conditions. wikipedia.orgorganic-chemistry.org
Stereoselective Synthesis of (E)-Cinnamate Isomers
For many applications, the (E)- or trans-isomer of cinnamate esters is the desired product. Several of the synthetic methods discussed offer high levels of stereocontrol.
The Horner-Wadsworth-Emmons reaction is particularly noteworthy for its high (E)-selectivity. uta.educhemeducator.orgnih.gov The stereochemical outcome is driven by the thermodynamic stability of the intermediates in the reaction pathway, which favors the formation of the trans-alkene. This makes the HWE reaction a preferred method when the (E)-isomer is the specific target. ambeed.com
Similarly, the Heck reaction also generally provides the (E)-isomer as the major product. The stereoselectivity arises from the syn-addition of the aryl-palladium species to the alkene, followed by syn-elimination of the palladium hydride.
In contrast, the stereoselectivity of the standard Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (those with an electron-withdrawing group like an ester) tend to favor the (E)-alkene, while non-stabilized ylides often produce the (Z)-alkene as the major product.
| Reaction | Typical Starting Materials | General Stereochemical Outcome | Reference |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate Ester | High (E)-selectivity | uta.educhemeducator.orgnih.gov |
| Wittig (with stabilized ylide) | Aldehyde + Stabilized Phosphorus Ylide | Predominantly (E)-isomer | masterorganicchemistry.com |
| Heck Reaction | Aryl Halide + Alkene | Predominantly (E)-isomer | mdpi.com |
Preparation of Halogenated Aromatic Precursors
Synthetic Routes to 4-Bromo-2-fluorobenzaldehyde or Related Halogenated Benzoic Acids
The creation of key intermediates like 4-bromo-2-fluorobenzaldehyde and 4-bromo-2-fluorobenzoic acid can be achieved through several distinct chemical routes. These precursors are vital for the subsequent steps leading to the final cinnamate product. hsppharma.com
One common method for synthesizing 4-bromo-2-fluorobenzoic acid involves the oxidation of 2-fluoro-4-bromotoluene. hsppharma.com A specific green chemistry approach utilizes a cobalt (II) diacetate tetrahydrate catalyst with 2,2'-azobis(isobutyronitrile) as an initiator and sodium bromide in acetic acid. The reaction proceeds under oxygen pressure at elevated temperatures, achieving a high yield of 88%. chemicalbook.com Another route involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene with potassium permanganate (B83412) in a pyridine (B92270) and water mixture, resulting in an 82% yield of 4-bromo-2-fluorobenzoic acid. guidechem.com Alternatively, 4-bromo-2-fluorobenzaldehyde can be oxidized to the corresponding benzoic acid using sodium chlorite (B76162) (NaClO2) and hydrogen peroxide (H2O2) in the presence of a phosphate buffer, yielding 73% of the product. guidechem.com
For the synthesis of 4-bromo-2-fluorobenzaldehyde, a metal-halogen exchange reaction is an effective strategy. Starting from 1,4-dibromo-2-fluorobenzene, a selective exchange with isopropylmagnesium chloride followed by formylation with dimethylformamide (DMF) at 0°C can produce the desired aldehyde with a 74% yield after crystallization. google.com Another approach is the direct bromination of 4-fluorobenzaldehyde. This can be accomplished using dibromohydantoin in a mixture of trifluoroacetic acid and sulfuric acid, which yields 2-bromo-4-fluorobenzaldehyde (B1271550) at 85%. chemicalbook.com
Table 1: Comparison of Synthetic Routes for Halogenated Precursors This table is interactive. You can sort and filter the data.
| Target Compound | Starting Material | Key Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2-fluorobenzoic acid | 2-fluoro-4-bromotoluene | Co(OAc)₂, AIBN, NaBr, O₂ | 130°C, 1.5 h | 88% | chemicalbook.com |
| 4-Bromo-2-fluorobenzoic acid | 1-bromo-2-fluoro-4-methylbenzene | KMnO₄, Pyridine/H₂O | 90°C, 3 h | 82% | guidechem.com |
| 4-Bromo-2-fluorobenzoic acid | 4-bromo-2-fluorobenzaldehyde | NaClO₂, H₂O₂ | Room Temp, Overnight | 73% | guidechem.com |
| 4-bromo-2-fluorobenzaldehyde | 1,4-dibromo-2-fluorobenzene | iPrMgCl, DMF | 0°C | 74% | google.com |
| 2-Bromo-4-fluorobenzaldehyde | 4-fluorobenzaldehyde | Dibromohydantoin, H₂SO₄, TFA | 0-50°C, 56 h | 85% | chemicalbook.com |
Directed Aromatic Functionalization and Halogenation Strategies
The regioselectivity of introducing functional groups onto an aromatic ring is a critical challenge in organic synthesis. Directed Aromatic Functionalization and specific halogenation strategies are employed to ensure substituents are placed at the desired positions.
Halogenation Strategies: Electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms like bromine or chlorine onto a benzene (B151609) ring. wikipedia.org This reaction typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃), which polarizes the halogen molecule (e.g., Br-Br), increasing its electrophilicity and facilitating the attack on the aromatic ring. wikipedia.orgmt.com The reactivity of halogens varies significantly; fluorine is extremely reactive and can lead to violent reactions, while iodine is the least reactive. wikipedia.orgmt.com Due to fluorine's high reactivity, direct fluorination is often difficult to control, and alternative methods are typically used to introduce fluorine atoms onto aromatic rings. wikipedia.org
Directed ortho-Metalation (DoM): A powerful strategy for achieving high regioselectivity is Directed ortho-Metalation (DoM). wikipedia.org This technique uses a "direct metalation group" (DMG) already present on the aromatic ring to guide an organolithium reagent, such as n-butyllithium, to deprotonate the ring exclusively at the adjacent ortho position. wikipedia.org The DMG contains a heteroatom with a lone pair of electrons (e.g., oxygen or nitrogen) that acts as a Lewis base, coordinating to the lithium atom and positioning it for the specific deprotonation. wikipedia.orgnih.gov
Notably, the fluorine atom itself is recognized as a potent directing group for ortho-metalation. researchgate.netacs.org The C-H bonds ortho to a fluorine substituent are more reactive with metal centers. acs.org This allows for the selective lithiation or palladation at the position ortho to the fluorine, enabling the subsequent introduction of an electrophile at that specific site. researchgate.netacs.org This directed functionalization is crucial for building the specific substitution pattern required for precursors like 4-bromo-2-fluorobenzaldehyde.
Green Chemistry and Sustainable Synthetic Approaches for Halogenated Cinnamates
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. bepls.com These principles are increasingly being applied to the synthesis of cinnamates and their precursors.
Sustainable approaches to cinnamic acid synthesis often focus on replacing traditional methods with cleaner alternatives. The Knoevenagel condensation, for example, can be performed under green guidelines, offering an effective and economical process that is quick, easy to control, and allows for simple product filtration using environmentally benign solvents. bepls.com Studies have shown that the green synthesis of cinnamic acid via Knoevenagel condensation can achieve a higher practical yield (75.03%) compared to conventional methods (64.80%). bepls.com
For the synthesis of cinnamic acid derivatives, the Mizoroki-Heck cross-coupling reaction is another key transformation that can be made more sustainable. ajol.info The use of robust and recyclable catalysts, such as palladium N-heterocyclic carbenes that demonstrate excellent air and moisture stability, aligns with green chemistry principles. ajol.info
These sustainable practices also extend to the synthesis of the necessary halogenated precursors. A notable green synthesis for 4-bromo-2-fluorobenzoic acid involves the cobalt-catalyzed aerobic oxidation of 2-fluoro-4-bromotoluene, using molecular oxygen as the ultimate oxidant, which minimizes the use of hazardous oxidizing agents. chemicalbook.com Furthermore, the development of enzymatic synthesis in solvent-free systems, such as using an enzymatic membrane reactor (EMR) to produce cinnamate esters, represents a significant step towards sustainable chemical manufacturing. researchgate.net Such methods not only reduce or eliminate the need for organic solvents but can also improve the antioxidant properties of the resulting products. researchgate.net
Chemical Reactivity and Derivatization Pathways of Methyl 4 Bromo 2 Fluorocinnamate
Reactivity of Aromatic Halogens
The benzene (B151609) ring of Methyl 4-bromo-2-fluorocinnamate is substituted with both a bromine and a fluorine atom. These halogens exhibit divergent reactivity profiles, enabling selective modification of the aromatic core through several major classes of reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the aromatic ring. In the case of this compound, the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds allows for highly selective transformations.
The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, preferentially occurs at the more reactive C-Br bond. The C-F bond is substantially stronger and less prone to oxidative addition to the palladium(0) catalyst, thus remaining intact under typical Suzuki conditions. This allows for the selective introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring. Studies on substrates like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that arylation can be achieved selectively at the C-Br position using catalysts like Pd(PPh₃)₄. nih.gov
Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. nih.govnih.gov This reaction also displays high selectivity for aryl bromides over aryl fluorides. researchgate.net This chemoselectivity makes it possible to introduce primary or secondary amines specifically at the 4-position, leaving the fluorine atom available for subsequent transformations. Research on dihalopyridines has demonstrated that selective C-N cross-coupling at the position of a more reactive halogen (like iodine) can be achieved while leaving a less reactive fluorine atom untouched. rsc.org
Table 1: Representative Conditions for Selective Cross-Coupling Reactions
| Reaction | Catalyst/Ligand | Base | Solvent | Typical Temperature | Outcome |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane, Toluene/H₂O | 60-100 °C | Selective C-C bond formation at the C-Br position. nih.govnih.gov |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu or K₂CO₃ | Toluene or Dioxane | 80-110 °C | Selective C-N bond formation at the C-Br position. rsc.orgresearchgate.net |
Nucleophilic aromatic substitution (SNAr) provides a complementary method for functionalizing the aromatic ring, with reactivity patterns opposite to those of cross-coupling reactions. In SNAr, the rate-determining step is the initial attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is paramount.
Fluorine, being the most electronegative halogen, strongly stabilizes the negative charge through its powerful inductive effect. Consequently, the C-F bond is significantly more activated towards nucleophilic attack than the C-Br bond. The general reactivity order for halogens in SNAr is F >> Cl > Br > I. This allows for the selective replacement of the fluorine atom in this compound with various nucleophiles, such as alkoxides, thiolates, or amines, while the bromine atom remains unaffected. This orthogonal reactivity is highly valuable for sequential functionalization strategies.
Reductive dehalogenation is a process that removes a halogen atom from an aromatic ring, replacing it with a hydrogen atom. The ease of this reduction is dependent on the carbon-halogen bond strength, with the general trend being C-I > C-Br > C-Cl > C-F. This hierarchy allows for the selective removal of the bromine atom from this compound.
Catalytic hydrogenation is a common method for this transformation, often employing a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. Under controlled conditions, the C-Br bond can be cleaved while leaving the much stronger and less reactive C-F bond intact. This process effectively converts this compound into Methyl 2-fluorocinnamate.
The direct, regioselective borylfluoromethylation of aryl halides is a highly specific and advanced transformation. Extensive searches of the scientific literature did not yield well-established protocols for the direct borylfluoromethylation at either the C-Br or C-F position of an aromatic ring like that in this compound. While various borylation reactions of aryl halides are known, the specific introduction of a borylfluoromethyl group in this manner is not a commonly documented derivatization pathway for this class of compounds.
Reactivity of the Ester Functional Group
The methyl ester functionality in this compound is a key site for chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.
Hydrolysis and Amidation Reactions
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-fluorocinnamic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium.
Amidation: Direct amidation of the methyl ester can be achieved by heating it with an amine. This reaction is often driven to completion by removing the methanol (B129727) byproduct. However, this direct method can require harsh conditions. More recent and milder methods for the direct amidation of esters have been developed. For instance, certain catalysts can facilitate the direct coupling of esters with amines under neutral conditions. mdpi.com Alternatively, reagents like methyltrimethoxysilane (B3422404) (MTM) have been shown to be effective for the direct amidation of carboxylic acids, which can be obtained from the ester via hydrolysis. nih.govorganic-chemistry.org A metal- and base-free direct amidation of phenyl esters in water has also been reported, suggesting that activating the ester could be a viable strategy. nih.gov
Reductions to Cinnamic Alcohols or Aldehydes
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Cinnamic Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary allylic alcohol, (E)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol. libretexts.org This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. The reaction proceeds through the addition of two equivalents of hydride to the carbonyl carbon. libretexts.org A new and efficient method for the reduction of α,β-unsaturated carboxylic esters to allylic alcohols utilizes LiAlH₄ in the presence of benzyl (B1604629) chloride (BnCl). researchgate.net
Reduction to Cinnamaldehyde: The partial reduction of the ester to the corresponding aldehyde, 4-bromo-2-fluorocinnamaldehyde, can be achieved using a sterically hindered and less reactive reducing agent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comyoutube.comchemistryscore.comyoutube.comorganic-chemistry.org The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.comchemistryscore.com DIBAL-H coordinates to the carbonyl oxygen, and subsequent hydride transfer leads to a tetrahedral intermediate which is stable at low temperatures. youtube.com Upon aqueous workup, this intermediate collapses to form the aldehyde.
| Starting Material | Reagent | Product |
| This compound | LiAlH₄ | (E)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol |
| This compound | DIBAL-H | 4-bromo-2-fluorocinnamaldehyde |
Radical Reaction Pathways for Cinnamate (B1238496) Functionalization
The alkene moiety in this compound, being part of a conjugated system, can participate in radical addition reactions. These reactions offer a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds.
The electron-deficient nature of the double bond makes it a good acceptor for nucleophilic radicals. nih.gov Atom Transfer Radical Addition (ATRA) is a well-established method for the functionalization of alkenes. nih.gov This process typically involves a transition metal catalyst and a radical initiator. For instance, the functionalization of quinoxalin-2(1H)-ones has been achieved through an ATRA approach involving the activation of C-Br bonds. youtube.com
Furthermore, the synthesis of various cinnamic acid derivatives, including amides and esters, has been explored in the context of their free radical scavenging activities, indicating their interaction with radical species. nih.gov While specific studies on the radical functionalization of this compound are not widely reported, the general principles of radical addition to electron-deficient alkenes suggest that it would be a viable substrate for such transformations. These reactions could involve the addition of alkyl, acyl, or other radicals across the double bond, leading to a variety of functionalized products.
Research on Selective Transformations of this compound Remains Undisclosed
A thorough review of scientific literature reveals a notable absence of published research detailing the specific chemo-, regio-, and stereoselective transformations of the chemical compound This compound . Despite its potential as a versatile building block in organic synthesis, dedicated studies focusing on its reactivity and derivatization pathways under selective conditions are not publicly available.
While the broader fields of organocatalysis, asymmetric synthesis, and transition-metal-catalyzed reactions have extensively explored the selective functionalization of various substituted cinnamates, specific research findings, including detailed reaction conditions, yields, and stereochemical outcomes for This compound , remain elusive. Searches for its application in key selective reactions such as asymmetric Michael additions, diastereoselective epoxidations, and regioselective cross-coupling reactions have not yielded any specific results for this particular substrate.
Consequently, the creation of a detailed article on the "Chemo-, Regio-, and Stereoselective Transformations" of This compound , complete with research findings and data tables as requested, cannot be fulfilled at this time due to the lack of available scientific data. The chemical community awaits future studies that may shed light on the synthetic utility and selective reactivity of this compound.
Applications As Advanced Synthetic Intermediates and Precursors
Integration into Multitarget Inhibitor Design
The strategic design of single molecules capable of modulating multiple biological targets, known as multitarget-directed ligands (MTDLs), has emerged as a promising paradigm in drug discovery, particularly for complex multifactorial diseases like Alzheimer's disease. nih.govmdpi.com Within this context, cinnamic acid and its derivatives have been identified as highly valuable scaffolds due to their chemical tractability and inherent neuroprotective properties. nih.govmdpi.com While direct research on Methyl 4-bromo-2-fluorocinnamate in multitarget inhibitor design is not extensively documented, its structural features position it as a highly promising precursor for the synthesis of innovative MTDLs.
The cinnamic acid core is an adaptable platform for creating hybrid compounds that can engage with various pathological pathways. mdpi.com For instance, research has shown that hybrids combining benzylpiperidine with different cinnamic acids can yield potent inhibitors of butyrylcholinesterase (BuChE), a key target in Alzheimer's disease. mdpi.com Furthermore, certain cinnamic acid derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and exhibit neuroprotective effects, making them attractive for developing agents to manage neurodegenerative conditions. mdpi.com
The specific substitutions on the phenyl ring of this compound offer distinct advantages for its integration into multitarget inhibitor design. The bromo and fluoro groups are electron-withdrawing, a characteristic that has been generally associated with increased efficacy in cinnamic acid-based inhibitors. nih.gov These halogen atoms can also participate in specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity. The methyl ester functionality provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophores to create hybrid molecules with a tailored multitarget profile.
The potential for this compound to serve as a key intermediate is rooted in the established success of the broader cinnamic acid class in multitarget drug discovery. The versatility of its structure allows for the rational design of compounds that could, for example, simultaneously inhibit both acetylcholinesterase (AChE) and BuChE, or combine cholinesterase inhibition with antioxidant properties or Aβ anti-aggregation activity.
The following table outlines the potential multitarget applications of inhibitors derived from the cinnamic acid scaffold, highlighting the promise for derivatives like this compound.
| Potential Target Combination | Therapeutic Rationale | Role of Cinnamic Acid Scaffold | Potential Contribution of this compound |
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Provides a broader spectrum of cholinesterase inhibition for symptomatic relief in Alzheimer's disease. | Serves as a core structure for linking to pharmacophores that bind to the active sites of both enzymes. | The substituted phenyl ring can be optimized for enhanced binding affinity and selectivity towards cholinesterases. |
| Cholinesterases & Aβ Aggregation | Addresses both symptomatic relief and a key pathological hallmark of Alzheimer's disease. | The planar structure can be modified to interact with the amyloidogenic pathway. | The bromo and fluoro substituents can influence the electronic properties and steric interactions to disrupt Aβ peptide assembly. |
| Monoamine Oxidase (MAO) & Cholinesterases | Offers a combination of cognitive enhancement and antidepressant/neuroprotective effects. | Can be hybridized with moieties known to inhibit MAO isoforms. | The specific substitution pattern can be tailored to achieve balanced inhibitory activity against both target families. |
| Anti-inflammatory & Antioxidant Pathways | Targets the neuroinflammation and oxidative stress components of neurodegenerative diseases. | The inherent antioxidant properties of some cinnamic acid derivatives can be combined with anti-inflammatory pharmacophores. | The electron-withdrawing groups may modulate the redox properties and anti-inflammatory potential of the resulting compounds. |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For Methyl 4-bromo-2-fluorocinnamate, ¹H, ¹³C, and ¹⁹F NMR would be employed to elucidate the connectivity of atoms and the electronic environment of the fluorine substituent.
¹H NMR spectroscopy would reveal the number of different proton environments and their neighboring atoms through chemical shifts and spin-spin coupling patterns. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The vinyl protons of the cinnamate (B1238496) moiety would appear as doublets, and the methyl ester protons would be a singlet.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be influenced by the electronegativity of the attached atoms, with the carbonyl carbon of the ester and the carbon attached to the bromine and fluorine atoms showing characteristic downfield shifts.
¹⁹F NMR is a specialized technique that is highly sensitive to the local environment of the fluorine atom. nih.gov For this compound, a single resonance would be expected, and its chemical shift and coupling to adjacent protons would confirm the substitution pattern on the aromatic ring.
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.5-7.8 | m | Aromatic CH |
| ¹H | ~7.6 (d, J=~16 Hz) | d | Vinylic CH |
| ¹H | ~6.5 (d, J=~16 Hz) | d | Vinylic CH |
| ¹H | ~3.8 | s | OCH₃ |
| ¹³C | ~166 | s | C=O |
| ¹³C | ~160 (d, ¹JCF) | d | C-F |
| ¹³C | ~140 | s | Vinylic C |
| ¹³C | ~115-135 | m | Aromatic C |
| ¹³C | ~120 (d, ²JCF) | d | C-Br |
| ¹³C | ~118 | s | Vinylic C |
| ¹³C | ~52 | s | OCH₃ |
| ¹⁹F | ~ -110 to -120 | m | Ar-F |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₁₀H₈BrFO₂. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.
Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), and the bromine atom.
Advanced Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or starting materials from its synthesis.
High-Performance Liquid Chromatography (HPLC) would be the preferred method for purity analysis of this relatively non-volatile compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. A UV detector would be suitable for detection, given the chromophoric nature of the aromatic ring and the cinnamate system.
Gas Chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable. tcichemicals.com A polar capillary column would be suitable for separating the compound from any closely related isomers or impurities. Mass spectrometry is often coupled with GC (GC-MS) to provide identification of the separated components.
X-ray Diffraction Techniques for Solid-State Structure Elucidation (Single Crystal, Powder XRD)
X-ray diffraction techniques are used to determine the arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction , if a suitable single crystal can be grown, would provide the most definitive three-dimensional structure of this compound. nih.gov This analysis would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess the sample's crystallinity and purity.
Electrochemical Characterization for Redox Behavior (e.g., Cyclic Voltammetry)
Cyclic voltammetry is an electrochemical technique that can be used to study the redox properties of a compound. For this compound, this technique could provide information on its oxidation and reduction potentials. The presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring would likely make the compound more difficult to oxidize compared to unsubstituted methyl cinnamate. The electrochemical behavior could be relevant for applications in materials science or electro-organic synthesis.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy would show characteristic absorption bands for the various functional groups in this compound. Key expected peaks would include the C=O stretch of the ester, the C=C stretch of the alkene and aromatic ring, and the C-O and C-F stretches.
Raman Spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and would provide strong signals for the C=C bonds of the aromatic ring and the vinyl group.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C=O (Ester) | ~1720-1740 | IR |
| C=C (Alkene) | ~1630-1650 | IR, Raman |
| C=C (Aromatic) | ~1450-1600 | IR, Raman |
| C-O (Ester) | ~1100-1300 | IR |
| C-F | ~1000-1100 | IR |
| C-Br | ~500-600 | IR |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, and others) in a compound. For this compound (C₁₀H₈BrFO₂), the experimentally determined percentages of carbon and hydrogen should closely match the calculated values, providing confirmation of the empirical and molecular formula.
Calculated Elemental Composition for C₁₀H₈BrFO₂:
Carbon (C): 46.36%
Hydrogen (H): 3.11%
Bromine (Br): 30.84%
Fluorine (F): 7.33%
Oxygen (O): 12.35%
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like methyl 4-bromo-2-fluorocinnamate, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity.
DFT studies on related bromo-fluoro aromatic compounds have demonstrated that the positions of the halogen substituents significantly influence the electronic properties. For instance, in a study on a Schiff-base compound containing a 4-bromo-5-fluoro-phenol moiety, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to analyze the molecular geometry, vibrational frequencies, and electronic properties. Current time information in Bangalore, IN.researchgate.net Such studies reveal that the bromine and fluorine atoms, with their differing electronegativity and size, create a unique electronic environment on the aromatic ring, affecting the molecule's reactivity and interaction with other species. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net
For this compound, DFT calculations would likely show a significant polarization of the aromatic ring, with the electron-withdrawing fluorine and bromine atoms influencing the electron distribution across the entire molecule, including the cinnamate (B1238496) side chain. The calculated MEP would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Aromatic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol | -6.8 | -3.15 | 3.65 |
| N-(4-nitrobenzyl)-4-methyl bromo aniline | -6.5 | -3.04 | 3.46 |
| Hypothetical this compound |
Note: Data for the first two compounds are from related research to illustrate typical values. researchgate.net Data for this compound is hypothetical and would require specific calculations.
Exploration of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the reaction pathways for the synthesis of complex molecules like this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction mechanism can be achieved.
The synthesis of cinnamic acid derivatives often involves reactions such as the Knoevenagel condensation or the Perkin reaction. mdpi.com Theoretical studies of these reactions can reveal the step-by-step process of bond formation and breaking. For example, in a related synthesis of cinnamic acid derivatives, computational modeling could be used to investigate the mechanism of the condensation between a substituted benzaldehyde (B42025) and a malonic acid derivative, identifying the key transition state and the factors that control the stereoselectivity of the double bond formation.
Furthermore, computational studies can explore the mechanisms of subsequent reactions, such as the esterification of the carboxylic acid to form the methyl ester. These studies provide valuable information on reaction kinetics and thermodynamics, helping to optimize reaction conditions for higher yields and purity.
Prediction of Spectroscopic Parameters and Conformational Analysis
Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.
Conformational analysis, another important aspect of theoretical chemistry, helps to identify the most stable three-dimensional structure of a molecule. For this compound, the flexibility of the cinnamate side chain allows for different spatial arrangements. A study on the conformational isomerism of 1-chloro- and 1-bromo-2-propanol (B8343) utilized theoretical calculations to show that conformers with a gauche orientation were predominant. acs.org Similarly, computational modeling of this compound would involve rotating the bonds in the side chain to find the global minimum energy conformation. This is crucial as the conformation can significantly impact the molecule's biological activity and physical properties.
A theoretical study on aromatic ester solvents employed DFT to analyze torsional barriers, providing insight into the conformational preferences of these molecules. nih.gov Such an analysis for this compound would reveal the energetic landscape of its different conformers.
Table 2: Predicted Spectroscopic Data for a Hypothetical Aromatic Ester
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (aromatic-H) | 7.2-7.8 ppm |
| ¹³C NMR | Chemical Shift (carbonyl-C) | ~165 ppm |
| IR Spectroscopy | Vibrational Frequency (C=O stretch) | ~1710 cm⁻¹ |
| UV-Vis Spectroscopy | λmax | ~280 nm |
Note: These are illustrative values for a generic aromatic ester and would need to be specifically calculated for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not available, research on other cinnamic acid derivatives provides a framework for how such studies could be conducted.
QSAR studies on a series of cinnamic acid derivatives have been performed to understand their antimicrobial and anticancer activities. mdpi.comnih.gov These studies typically involve calculating a range of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. Statistical methods like multiple linear regression are then used to build a model that correlates these descriptors with the observed biological activity.
A QSAR model for a series of compounds including this compound could identify the key structural features that contribute to a particular biological effect. For example, it might reveal that the presence and position of the bromo and fluoro substituents are critical for activity. Such models are invaluable for the rational design of new, more potent, and selective analogs.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its interactions with its environment, such as solvent molecules. For this compound, MD simulations can be used to study its solvation in different media, which is crucial for understanding its solubility and transport properties.
A study on the molecular dynamics of aromatic ester solvents provided detailed information on their liquid-state structure and intermolecular forces. nih.gov Similarly, MD simulations of this compound in a solvent like water or a non-polar organic solvent would reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics.
Furthermore, MD simulations can be used to study the interactions of this compound with biological macromolecules, such as proteins or DNA. By simulating the binding of the molecule to a target protein, researchers can gain insights into the binding mode, the key interacting residues, and the stability of the complex. This information is vital for understanding the molecule's mechanism of action at a molecular level. A study on the adsorption of aromatic carboxylic acids to methane (B114726) hydrate (B1144303) surfaces using molecular dynamics illustrates how this technique can be applied to understand interfacial phenomena. acs.org
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of cinnamate (B1238496) derivatives, while well-established, continues to benefit from the development of more efficient and selective catalytic systems. Future research could focus on creating novel catalysts for reactions like the Heck misuratau.edu.lytandfonline.commatthey.com and Horner-Wadsworth-Emmons reactions chegg.comwikipedia.orgchemeducator.org that are tailored for substrates like Methyl 4-bromo-2-fluorocinnamate. The goal would be to achieve higher yields, reduce reaction times, and allow for milder reaction conditions, which is particularly important when dealing with multifunctional and potentially sensitive molecules. The development of heterogeneous catalysts, such as palladium on carbon, could also be explored to simplify product purification and catalyst recycling. matthey.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant opportunity. Flow chemistry offers advantages such as precise control over reaction parameters, enhanced safety, and the potential for scalability. Automating the synthesis would enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives for various applications. This approach would be particularly beneficial for optimizing multi-step synthetic sequences involving this fluorinated building block.
Exploration of Photoredox and Electroorganic Synthesis Applications
Photoredox and electroorganic synthesis are rapidly emerging as powerful and sustainable tools in organic chemistry. mdpi.comresearchgate.netacs.orgnih.gov Future research should explore the application of these technologies to the synthesis and functionalization of this compound. For instance, photoredox catalysis could enable novel C-H functionalization or cross-coupling reactions at various positions on the molecule. mdpi.comresearchgate.net Electroorganic synthesis could provide a green alternative for reactions such as the carboxylation of precursors to form the cinnamic acid moiety. academie-sciences.fr These methods often proceed under mild conditions and can offer unique reactivity and selectivity profiles compared to traditional thermal methods. nih.gov
Design of Multifunctional Fluorinated Building Blocks with Tunable Reactivity
This compound itself is a multifunctional building block, but there is potential to design and synthesize a new generation of related fluorinated compounds with even more tunable reactivity. youtube.comnih.govsigmaaldrich.com By strategically modifying the substituents on the aromatic ring or the ester group, it is possible to fine-tune the electronic properties and reactivity of the molecule. This could lead to building blocks that are optimized for specific synthetic transformations or that can participate in orthogonal reaction sequences, allowing for the efficient construction of complex molecular architectures.
Applications in Advanced Materials and Functional Molecules
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, making them valuable for applications in advanced materials. nih.govmdpi.commdpi.com Future research should investigate the use of this compound and its derivatives in the development of new materials such as liquid crystals, organic light-emitting diodes (OLEDs), and fluorinated polymers. nih.govmdpi.com The unique combination of the bromo, fluoro, and cinnamate groups could lead to materials with desirable properties like enhanced thermal stability, specific electronic characteristics, and tailored surface properties. mdpi.com
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology
The fields of organic chemistry and chemical biology are increasingly intertwined, and fluorinated molecules play a crucial role in this interdisciplinary space. acs.orgnih.govwikipedia.orgmdpi.com The fluorine atom can be a valuable tool for probing biological systems due to its unique NMR properties and its ability to modulate the biological activity of molecules. wikipedia.orgnih.gov Future research could explore the synthesis of biologically active compounds derived from this compound. These could include potential enzyme inhibitors, molecular probes for imaging applications, or novel pharmaceutical scaffolds. The bromo group provides a convenient handle for further derivatization, allowing for the attachment of various bioactive moieties.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of methyl 4-bromo-2-fluorocinnamate?
this compound is typically synthesized via esterification of 4-bromo-2-fluorocinnamic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key intermediates like 4-bromo-2-fluorocinnamic acid (CAS 149947-19-3) are often derived from halogenated cinnamate precursors through bromination and fluorination steps. Purification is achieved via recrystallization or column chromatography, with melting points (219–223°C) serving as a critical purity indicator . NMR (¹H/¹³C) and FTIR spectroscopy are essential for confirming ester bond formation and halogen placement .
Q. How can researchers validate the structural integrity of this compound?
Structural validation combines spectroscopic and chromatographic techniques:
Q. What are the critical storage conditions to prevent degradation of this compound?
Store the compound in airtight, light-protected containers at 0–6°C to minimize hydrolysis of the ester group or halogen displacement. Stability tests under accelerated conditions (e.g., 40°C/75% RH) are recommended for long-term storage protocols .
Advanced Research Questions
Q. How do heavy atoms (Br, F) influence X-ray crystallographic refinement of this compound?
Bromine’s high electron density causes significant absorption and anisotropic scattering, requiring SHELXL’s TWIN/ABSORB corrections for accurate refinement. Fluorine’s smaller size may lead to positional disorder, resolved via ISOR/SADI constraints. Use ORTEP-3 to visualize thermal ellipsoids and validate anisotropic displacement parameters (ADPs) .
Q. What strategies mitigate challenges in crystallizing halogenated cinnamate derivatives?
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to enhance crystal lattice stability.
- Slow evaporation : Facilitate ordered packing of halogen-rich molecules.
- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize the lattice .
Q. How can computational methods complement experimental data in analyzing this compound’s reactivity?
- DFT calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices.
- Molecular docking : Study interactions with biological targets (e.g., enzyme active sites) by modeling halogen bonding.
- Hirshfeld surface analysis : Quantify intermolecular interactions (C-Br⋯π, C-F⋯H) from crystallographic data .
Methodological Considerations
Q. What analytical workflows resolve contradictions between spectroscopic and crystallographic data?
- Cross-validate NMR/FTIR with SHELXT -generated structural models.
- Use WinGX to overlay experimental and simulated powder XRD patterns.
- Reconcile discrepancies (e.g., unexpected tautomerism) via variable-temperature NMR .
Q. How to optimize synthetic yields while minimizing byproducts in halogenated cinnamate synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
